molecular formula C6H6 B159539 1,4-Dideuteriobenzene CAS No. 1684-46-4

1,4-Dideuteriobenzene

Cat. No.: B159539
CAS No.: 1684-46-4
M. Wt: 80.12 g/mol
InChI Key: UHOVQNZJYSORNB-UPXKZQJYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,4-Dideuteriobenzene is similar to that of benzene, with the exception that two of the hydrogen atoms are replaced by deuterium atoms. Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties but can affect physical properties such as boiling point and density .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of benzene, with slight differences due to the presence of deuterium . Deuterium substitution can result in changes in properties such as boiling point and density .

Scientific Research Applications

Photophysical Properties and Luminescence

  • 1,4-Dideuteriobenzene derivatives demonstrate significant potential in the field of luminescent materials. For example, derivatives such as 1,4-dithienyl-2,5-divinylbenzenes, which undergo oxidative photocyclization, are noted for their luminescent properties. These substances have been structurally characterized, and their absorption and emission spectra studied, indicating potential applications in optoelectronics and sensor technology (Pietrangelo et al., 2007).

Material Synthesis and Polymer Applications

  • This compound compounds have been utilized in polymer synthesis. For instance, derivatives have been used as initiators in Atom Transfer Radical Polymerization (ATRP) of styrene, resulting in macromonomers with potential applications in polymer chemistry (Cianga & Yagcı, 2001).

Environmental Treatment Technologies

  • Studies have explored the use of UV/Fenton oxidation for treating water contaminated with 1,4-dihydroxybenzene derivatives. This research has implications for environmental remediation and the development of wastewater treatment technologies (Ji Chun-hua, 2012).

Energy Storage and Redox Flow Batteries

  • Certain 1,4-dimethoxybenzene derivatives are used as catholyte materials in non-aqueous redox flow batteries. Their chemical stability in the charged state, solubility, and electrochemical properties make them valuable in energy storage applications (Jingjing Zhang et al., 2017).

Electrochemical Applications

  • Electrochemical studies have examined compounds like this compound for their potential as corrosion inhibitors and in various other electrochemical applications. Their ability to inhibit metal corrosion makes them relevant in materials science and industrial applications (Singh & Quraishi, 2016).

Photodissociation Studies

  • Research into the photodissociation dynamics of 1,4-diiodobenzene derivatives contributes to our understanding of chemical reaction mechanisms and molecular behavior under various conditions, which is fundamental to the field of physical chemistry (Stankus et al., 2016).

Future Directions

The use of deuterated compounds like 1,4-Dideuteriobenzene is a growing area of interest in various fields of research, including medicinal chemistry and materials science . They can provide valuable insights into reaction mechanisms and can also be used in the development of new drugs and materials .

Mechanism of Action

Target of Action

1,4-Dideuteriobenzene, also known as p-dideuteriobenzene, is a derivative of benzene . The primary targets of benzene derivatives are often proteins or enzymes in the body that interact with the benzene ring structure.

Mode of Action

Benzene and its derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules

Biochemical Pathways

For instance, some benzene derivatives can interfere with the gamma-aminobutyric acid (GABA) neurotransmitter, which regulates brain activity

Pharmacokinetics

For instance, benzene is rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the lungs and urine . The presence of deuterium atoms may influence these properties, as deuterium is known to form stronger bonds than hydrogen, potentially affecting the compound’s metabolic stability .

Result of Action

Benzene and its derivatives can have various effects, such as inducing changes in cell signaling, enzyme activity, and gene expression . The presence of deuterium atoms may influence these effects, as deuterium can alter the rate of chemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the presence of deuterium atoms may increase the compound’s resistance to metabolic degradation, potentially enhancing its stability and efficacy . .

Properties

IUPAC Name

1,4-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-UPXKZQJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(C=C1)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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